4-[(4-FLUOROPHENYL)METHANESULFONYL]MORPHOLINE -

4-[(4-FLUOROPHENYL)METHANESULFONYL]MORPHOLINE

Catalog Number: EVT-4965368
CAS Number:
Molecular Formula: C11H14FNO3S
Molecular Weight: 259.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(4-Fluorobenzyl)sulfonyl]morpholine is a synthetic organic compound frequently utilized in medicinal chemistry as a building block for various pharmaceutical agents and biologically active compounds. It belongs to the class of sulfonamides, specifically a morpholine derivative containing a sulfonyl group. This compound serves as a key intermediate in drug discovery and development due to its versatile reactivity and its ability to modulate biological targets. [, , , , , ]

Synthesis Analysis

Step 2: Condensation with Morpholine

The synthesized 4-fluorobenzylsulfonyl chloride is then reacted with morpholine in the presence of a base, such as triethylamine or pyridine, to afford 4-[(4-fluorobenzyl)sulfonyl]morpholine. [, , ]

Molecular Structure Analysis
  • The 4-fluorobenzyl group introduces lipophilicity to the molecule, enhancing its interaction with hydrophobic environments, such as enzyme binding pockets. [, , , , , ]
Mechanism of Action
  • Enzyme Inhibition: This compound can act as an enzyme inhibitor, blocking the active site of the target enzyme. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms. [, , , ]
  • Receptor Binding: 4-[(4-Fluorobenzyl)sulfonyl]morpholine can bind to specific receptors, modulating their downstream signaling pathways. This binding can lead to either agonistic or antagonistic effects depending on the compound's interaction with the receptor. [, ]
Physical and Chemical Properties Analysis
  • Spectroscopic Properties: Characterized by specific peaks in IR, NMR (1H, 13C, 19F), and mass spectrometry. [, , ]
Applications
  • Antimicrobial Agents: Derivatives of this compound have exhibited promising antibacterial and antifungal activities against various bacterial and fungal strains. Researchers are exploring their potential as novel therapeutic agents for infectious diseases. [, , , ]
  • Tyrosinase Inhibitors: Studies have investigated the potential of 4-[(4-fluorobenzyl)sulfonyl]morpholine derivatives as tyrosinase inhibitors. Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. []
  • Gastroprokinetic Agents: This compound has been employed as a key intermediate in the synthesis of mosapride, a gastroprokinetic agent used to treat gastrointestinal motility disorders. [, ]
  • Cannabinoid Receptor Ligands: Research has explored the use of 4-[(4-fluorobenzyl)sulfonyl]morpholine as a scaffold for developing cannabinoid receptor ligands. These ligands have potential applications in treating a range of conditions, including pain, inflammation, and neurological disorders. []

Tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene (2)

Compound Description: This compound is a cyclotriphosphazene derivative used as a starting material in the synthesis of other related compounds. It is produced through the substitution reaction of hexachlorocyclotriphosphazatriene (HCCP) with sodium 3-(4-fluorobenzylamino)-1-propanoxide [].

Relevance: This compound shares the same 4-fluorobenzyl substituent with the target compound, 4-[(4-fluorobenzyl)sulfonyl]morpholine. The difference lies in the core structure where this compound has a cyclotriphosphazene ring instead of a morpholine ring directly connected to the sulfonyl group [].

4-Fluorobenzyl-spiro(N/O)cyclotriphosphazene Derivatives (2a-2d)

Compound Description: These derivatives are fully substituted cyclotriphosphazenes synthesized from compound 2 by reacting it with excess amounts of different amines, including 1-(2-aminoethyl)-piperidine, 4-(2-aminoethyl)-morpholine, 1-(2-hydroxyethyl)piperidine, and 4-(2-aminoethyl)morpholine []. These compounds were investigated for their antibacterial, antifungal, DNA cleavage, and antiproliferative activities.

Relevance: Similar to compound 2, these derivatives share the 4-fluorobenzyl substituent with 4-[(4-fluorobenzyl)sulfonyl]morpholine but differ in the core structure being cyclotriphosphazene []. Additionally, compound 2c incorporates a morpholine ring, though at a different position compared to the target compound.

Mono(4-fluorobenzyl)spirocyclotetraphosphazenes (4-6)

Compound Description: These compounds are synthesized as minor products during the reaction of octachlorocyclotetraphosphazene (N4P4Cl8) with one equivalent of different (4-fluorobenzyl)diamines [].

Relevance: These compounds share the 4-fluorobenzyl substituent with the target compound, 4-[(4-fluorobenzyl)sulfonyl]morpholine, but are built upon a cyclotetraphosphazene core instead of the morpholine ring directly attached to the sulfonyl group [].

2-trans-6-Bis(4-fluorobenzyl)spirocyclotetraphosphazenes (7-9)

Compound Description: These compounds are major products of the reaction between octachlorocyclotetraphosphazene (N4P4Cl8) and two equivalents of (4-fluorobenzyl)diamines []. They feature two 4-fluorobenzyl substituents attached to a spirocyclotetraphosphazene core.

Relevance: These derivatives are structurally related to 4-[(4-fluorobenzyl)sulfonyl]morpholine by the presence of the 4-fluorobenzyl group, but they differ significantly in their core structure which is a cyclotetraphosphazene ring instead of a morpholine ring [].

2-cis-6-Bis(4-fluorobenzyl)spirocyclotetraphosphazenes (10, 12)

Compound Description: These compounds are minor products isolated from the reaction between octachlorocyclotetraphosphazene (N4P4Cl8) and two equivalents of specific (4-fluorobenzyl)diamines []. While structurally similar to compounds 7-9, they exhibit a cis configuration of the 4-fluorobenzyl substituents on the cyclotetraphosphazene core.

Relevance: Similar to compounds 7-9, these derivatives are structurally related to 4-[(4-fluorobenzyl)sulfonyl]morpholine by the presence of the 4-fluorobenzyl group, but they differ in their core structure which is a cyclotetraphosphazene ring instead of a morpholine ring [].

Fully Substituted Hexapyrrolidino and Tetrapyrrolidino Cyclotetraphosphazenes (4a-6a, 7a-9a)

Compound Description: These compounds are synthesized by reacting the mono-spiro (4-6) and 2-trans-6-bis-spiro (7-9) cyclotetraphosphazenes with excess pyrrolidine []. They represent fully substituted versions of the aforementioned compounds, with all remaining chlorine atoms replaced by pyrrolidine groups.

Tetraamino Derivatives of 2-trans-6-Bis(4-fluorobenzyl)spirocyclotetraphosphazene (9b, 9c, 9d)

Compound Description: These compounds are synthesized by reacting compound 9 with piperidine, morpholine, and 1,4-dioxa-8-azaspiro[4,5]decane (DASD), respectively [].

Relevance: Compound 9b shares the 4-fluorobenzyl substituent with 4-[(4-fluorobenzyl)sulfonyl]morpholine. Additionally, compound 9c incorporates a morpholine ring, but its position and connection within the molecule differ from the target compound []. Both compounds feature a cyclotetraphosphazene core, unlike the target compound's morpholine ring directly connected to the sulfonyl group.

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (23b)

Compound Description: This compound is a potent gastrokinetic agent that demonstrated significant activity in increasing gastric emptying rates in rats and mice []. Its structure features a 4-(4-fluorobenzyl)-2-morpholinylmethyl] moiety linked to a benzamide core.

Relevance: This compound shares a significant structural similarity with 4-[(4-fluorobenzyl)sulfonyl]morpholine through the presence of the 4-(4-fluorobenzyl)morpholine moiety []. The key difference lies in the replacement of the sulfonyl group with a benzamide moiety.

5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole

Compound Description: This compound exhibited good antifungal activity and was structurally characterized by X-ray crystallography and DFT calculations []. It contains a (3-fluorobenzyl)sulfonyl group attached to a 1,2,4-triazole ring, which is further linked to a 1,2,3-thiadiazole core.

Relevance: This compound shares a structural similarity with 4-[(4-fluorobenzyl)sulfonyl]morpholine by possessing a fluorobenzyl sulfonyl group. While both have a fluorine atom on the benzyl ring, the position of the fluorine differs. Additionally, the core structures are different, with the related compound featuring a 1,2,4-triazole-1,2,3-thiadiazole system instead of a morpholine ring [].

Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB)

Compound Description: This compound is a synthetic cannabinoid receptor agonist (SCRA) investigated for its in vitro metabolic fate, particularly in human liver S9 fraction []. The molecule consists of a quinolin-8-yl ester group connected to a benzene ring bearing a morpholine-4-sulfonyl substituent.

Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB)

Compound Description: This compound, also known as SGT-46, is another synthetic cannabinoid receptor agonist (SCRA) studied alongside QMMSB for its in vitro metabolic fate []. Structurally, it features a quinolin-8-yl ester group linked to a benzene ring substituted with a propan-2-yl sulfamoyl group.

4-((3,5-Dichloro-2-[(2/4-halobenzyl)oxy]phenyl)sulfonyl)morpholines

Compound Description: This series of compounds was synthesized and evaluated for their tyrosinase inhibitory activity []. They consist of a morpholine ring connected to a sulfonyl group, which is further linked to a 3,5-dichloro-2-[(2/4-halobenzyl)oxy]phenyl moiety.

4-Substituted 2-(2-Acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones

Compound Description: This series of compounds was explored for their inhibitory activity against caspase-3, an enzyme involved in apoptosis []. The compounds feature a morpholine-4-sulfonyl group attached to a pyrrolo[3,4-c]quinoline-1,3-dione core, which is further substituted at the 4-position with various groups.

6-(Morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic Acid

Compound Description: This compound serves as a key intermediate in the synthesis of various 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline derivatives, which exhibit diverse pharmacological activities [].

N-[(3-Fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide (4) and N-[(4-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide (5)

Compound Description: These compounds, synthesized as potential neuroprotective agents, demonstrated promising inhibitory activity against MAO-A, MAO-B, and caspase-3 enzymes []. They feature a fluorophenylsulfonyl moiety attached to an isatin core, with variations in the fluorine atom's position on the phenyl ring.

5-Substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl Sulfides (6a-e)

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity []. The compounds consist of a 5-substituted-1,3,4-oxadiazole ring connected to a benzyl sulfide moiety, which is further linked to a morpholin-4-yl sulfonyl group.

Benzimidazol-2-ylcyanoketone Oxime Ethers Containing Morpholine Moiety (4a-4h)

Compound Description: This series of compounds was designed and synthesized for their antifungal activity []. They feature a benzimidazole ring linked to a cyanoketone oxime ether moiety, which is further substituted with a morpholine ring.

(Z)-3-[(3-substituted-1-(morpholinomethyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-iminomethyl] phenyl benzene sulfonates (M)

Compound Description: This series of novel morpholine-derived Mannich bases were synthesized and assessed for their acetylcholinesterase (AChE) inhibitory activity. They consist of a phenyl benzene sulfonate core linked to a morpholine ring via a Mannich base moiety derived from a (Z)-3-[(3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-iminomethyl] group [].

N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides

Compound Description: These two series of compounds, comprising thirteen and fourteen members respectively, were synthesized and evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibitory activities []. Both series feature a morpholine ring attached to a phenyl ring. This phenyl ring is further substituted with an acetamide group linked to a 5-substituted-1,3,4-oxadiazol-2-yl moiety via a thioether linkage. The difference between the two series lies in the position of the morpholine substituent on the phenyl ring (para vs. ortho).

Properties

Product Name

4-[(4-FLUOROPHENYL)METHANESULFONYL]MORPHOLINE

IUPAC Name

4-[(4-fluorophenyl)methylsulfonyl]morpholine

Molecular Formula

C11H14FNO3S

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C11H14FNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2

InChI Key

YIQXUBUFVHJZQR-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)F

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.